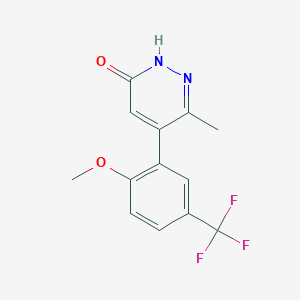

5-(2-methoxy-5-(trifluoromethyl)phenyl)-6-methylpyridazin-3(2H)-one

CAS No.: 1354819-35-4

Cat. No.: VC2860113

Molecular Formula: C13H11F3N2O2

Molecular Weight: 284.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1354819-35-4 |

|---|---|

| Molecular Formula | C13H11F3N2O2 |

| Molecular Weight | 284.23 g/mol |

| IUPAC Name | 4-[2-methoxy-5-(trifluoromethyl)phenyl]-3-methyl-1H-pyridazin-6-one |

| Standard InChI | InChI=1S/C13H11F3N2O2/c1-7-9(6-12(19)18-17-7)10-5-8(13(14,15)16)3-4-11(10)20-2/h3-6H,1-2H3,(H,18,19) |

| Standard InChI Key | LBLWWTQHLAKJRC-UHFFFAOYSA-N |

| SMILES | CC1=NNC(=O)C=C1C2=C(C=CC(=C2)C(F)(F)F)OC |

| Canonical SMILES | CC1=NNC(=O)C=C1C2=C(C=CC(=C2)C(F)(F)F)OC |

Introduction

The compound 5-(2-methoxy-5-(trifluoromethyl)phenyl)-6-methylpyridazin-3(2H)-one is a synthetic organic molecule that belongs to the pyridazine family. Pyridazines are heterocyclic compounds with a six-membered ring containing two nitrogen atoms. This specific compound incorporates a trifluoromethyl group and a methoxy group, which are known to influence the chemical and biological properties of organic molecules.

Synthesis

The synthesis of 5-(2-methoxy-5-(trifluoromethyl)phenyl)-6-methylpyridazin-3(2H)-one typically involves the condensation of a pyridazine precursor with a substituted phenyl compound. The specific synthetic route may vary depending on the availability of starting materials and the desired yield.

Biological Activity

While specific biological activity data for 5-(2-methoxy-5-(trifluoromethyl)phenyl)-6-methylpyridazin-3(2H)-one is not readily available, compounds with similar structures have shown potential in various biological assays. For instance, pyridazine derivatives are known for their antimicrobial and antiviral properties, which can be influenced by the presence of trifluoromethyl and methoxy groups.

Potential Applications

-

Pharmaceuticals: The antimicrobial properties of pyridazine derivatives make them candidates for the development of new drugs targeting bacterial or viral infections.

-

Agricultural Chemicals: Compounds with similar structures could be used as fungicides or bactericides in agriculture.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume